molecular formula C7H9ClO B1650410 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one CAS No. 117341-93-2

6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one

Cat. No. B1650410
CAS RN: 117341-93-2
M. Wt: 144.6 g/mol
InChI Key: ZNVASLZCGNQJDR-UHFFFAOYSA-N
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Description

6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one is a chemical compound with the molecular formula C7H11Cl . It is a type of bicyclic compound, which means it contains two rings in its structure .


Synthesis Analysis

The synthesis of similar bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been shown to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one contains a total of 20 bonds, including 9 non-H bonds . It also features 1 three-membered ring, 1 five-membered ring, and 1 six-membered ring .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one is 130.62 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available from the current search results.

Scientific Research Applications

Catalytic Hydrogenolysis

Research by Takenaka and Isogai (1974) explored the catalytic hydrogenolysis of 6,6-dichloro-1-methylbicyclo[3.1.0]hexane, a compound closely related to 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one. They found that ring expansion occurred during this reaction, leading to various chloro- and methoxymethylcyclohexene derivatives. These results suggest potential applications in the synthesis of complex ring structures (Takenaka & Isogai, 1974).

Conformational Investigations

Richter, Bay, and Bevan (1981) conducted microwave spectral studies on isotopic species of 6-methylbicyclo[3.1.0]hexan-3-one derivatives, finding consistent results with a ground vibrational state boat conformation. This research provides insight into the structural and conformational properties of bicyclic compounds, which could be essential for understanding the reactivity and interaction of 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one derivatives (Richter, Bay, & Bevan, 1981).

Synthesis of Nucleosides

A 2014 study by Kim et al. detailed the synthesis of bicyclo[3.1.0]hexyl nucleosides, which are potential antiviral agents. This process involved a four-step synthesis of methylbicyclo[3.1.0]hexanone with chiral centers, highlighting the role of bicyclic compounds in medicinal chemistry and pharmaceutical research (Kim et al., 2014).

Cycloproparene Chemistry

Anthony, Yew, and Wege (1990) investigated the cycloproparene chemistry of 6,6-dichloro-3-thiabicyclo[3.1.0]hexane and related compounds. Their work demonstrates the potential for using such bicyclic compounds in synthesizing novel heterocyclic structures, which could have applications in material science and synthetic chemistry (Anthony, Yew, & Wege, 1990).

properties

IUPAC Name

6-chloro-6-methylbicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c1-7(8)4-2-3-5(9)6(4)7/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVASLZCGNQJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558154
Record name 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one

CAS RN

117341-93-2
Record name 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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